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Compound of Interest |

2,4-Dichloropyridine-3-boronic
Compound Name: _
acid
CAS No.: 2096335-34-9
Cat. No.: B6324604
. J

Understanding the exact mass and isotopic distribution of 2,4-Dichloropyridine-3-boronic
acid is critical for high-throughput reaction monitoring. The presence of two chlorine atoms and
one boron atom generates a highly distinct isotopic envelope in mass spectrometry (MS), which
serves as a built-in diagnostic tool during synthesis.

Table 1: Physicochemical and Identificational Properties

Parameter Value Technical Implication

] 2,4-Dichloropyridine-3-boronic Core heterocyclic building
Chemical Name

acid block for kinase inhibitors.
CAS Registry Number 2096335-34-9 Industry standard identifier [1].
Dictates the distinct CI2B
Molecular Formula C5H4BCI2NO2 ) )
isotopic pattern.
) Standard value for
Average Molecular Weight 191.81 g/mol o ) )
stoichiometric calculations [1].
) ) Target mass for high-resolution
Monoisotopic Mass 190.97 Da

LC-MS tracking.
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Mechanistic Insights: Navigating Chemoselectivity
(E-E-A-T)

The structural architecture of 2,4-Dichloropyridine-3-boronic acid presents a classic
chemoselectivity challenge. It contains a nucleophilic boronic acid at the C3 position, flanked
by two highly electrophilic chlorides at the C2 and C4 positions.

In standard palladium-catalyzed cross-couplings, 2,4-dichloropyridines exhibit an innate
substrate bias, heavily favoring oxidative addition at the C2—Cl bond due to the inductive effect
of the adjacent nitrogen[2]. If 2,4-Dichloropyridine-3-boronic acid is subjected to unoptimized
Suzuki-Miyaura conditions, the palladium catalyst can insert into the molecule's own C-ClI
bonds, leading to rapid polymerization or uncontrolled oligomerization.

The Causality of Experimental Design: To achieve site-selective C3-arylation while preserving
the valuable C2 and C4 chlorides for downstream functionalization, we must manipulate the
reaction kinetics. By utilizing an aryl iodide (which undergoes oxidative addition to Pd(0) orders
of magnitude faster than a pyridyl chloride) and a mild base, the catalyst is monopolized by the
aryl iodide. The resulting Ar-Pd(Il)-1 complex then selectively undergoes transmetalation with
the C3-boronic acid, bypassing the innate C2-reactivity [3].

Pathway Visualization
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Figure 1. Chemoselective Suzuki coupling preserving C2/C4 chlorides via controlled

transmetalation.

Experimental Protocol: Self-Validating
Chemoselective Suzuki-Miyaura Coupling

This protocol details the C3-selective coupling of 2,4-Dichloropyridine-3-boronic acid with an
aryl iodide. The workflow is designed as a self-validating system, incorporating visual and

analytical checkpoints to ensure kinetic control.
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Step 1: Catalyst and Reagent Assembly

Action: In an oven-dried Schlenk flask, combine 2,4-Dichloropyridine-3-boronic acid (1.0
eq, MW: 191.81 g/mol ), the target aryl iodide (1.1 eq), Pd(dppf)Cl2 (0.05 eq), and anhydrous

K3sPOa4 (2.0 eq).

o Causality: Pd(dppf)Cl: is selected because its large bite angle accelerates reductive
elimination, minimizing the lifespan of the Pd(Il) intermediate and reducing side reactions.
K3POa is a mild base that facilitates boronate formation without triggering protodeboronation
—a common degradation pathway for electron-deficient boronic acids.

Step 2: Solvent Addition and Degassing

o Action: Add a degassed mixture of 1,4-Dioxane/Hz20 (4:1 v/v). Subject the flask to three
freeze-pump-thaw cycles.

» Validation Checkpoint: The solution should exhibit a deep red/orange hue, indicative of active

Pd complexation. If the solution turns black immediately, premature Pd(0) aggregation
(palladium black) has occurred due to oxygen contamination.

Step 3: Thermal Activation and Kinetic Control
o Action: Heat the reaction mixture strictly to 60°C.

o Causality: Maintaining a moderate temperature of 60°C (rather than the traditional 90—
100°C) provides kinetic control, allowing the fast Ar-1 oxidative addition to outcompete the
slower C2—Cl activation.

Step 4: In-Process Analytical Validation (LC-MS)
e Action: After 2 hours, withdraw a 10 pL aliquot, dilute in MeCN, and analyze via LC-MS.

 Validation Checkpoint: The reaction is proceeding correctly if the extracted ion
chromatogram (EIC) shows the complete disappearance of the m/z 191.81 signal and the
emergence of the product mass. Crucially, the product peak must retain a dichloro isotopic
signature (M, M+2, M+4 in a 9:6:1 ratio), proving the C2 and C4 chlorides remain intact.
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Step 5: Quenching and Isolation

¢ Action: Cool to room temperature and quench with saturated aqueous NHa4Cl. Extract with
EtOAcC.

» Validation Checkpoint: The addition of the aqueous quench should result in a clear phase
separation. The organic layer will contain the C3-functionalized product, ready for silica gel
purification.

References
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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